molecular formula C7H5NS B1283051 3-Sulfanylbenzonitrile CAS No. 54435-88-0

3-Sulfanylbenzonitrile

Cat. No. B1283051
CAS RN: 54435-88-0
M. Wt: 135.19 g/mol
InChI Key: QXUOTIAFDYTLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfanylbenzonitrile is a compound that is not directly mentioned in the provided papers, but it is related to the class of compounds discussed in the context of sulfur-containing nitriles. These compounds are of interest due to their potential applications in pharmaceuticals, biological studies, and medicinal chemistry. The papers provided discuss various sulfur-containing nitriles and their synthesis, molecular structure, and potential as chemotherapeutic agents.

Synthesis Analysis

The synthesis of sulfur-containing nitriles is highlighted in several papers. For instance, an efficient one-step synthesis of 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles is developed using 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . Another paper describes the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, which yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) . Additionally, NaHS·nH2O is used as an umpolung reagent for the synthesis of 2-acyl-3-aminoindoles from aryl methyl ketones and 2-aminobenzonitriles .

Molecular Structure Analysis

The molecular structure of sulfur-containing nitriles is extensively studied using vibrational spectroscopy and molecular docking. The structure of these molecules has been optimized and the structural characteristics determined by density functional theory (DFT), with the geometrical parameters in agreement with XRD results . The molecular docking studies suggest that these compounds could bind at the catalytic site of the substrate through weak non-covalent interactions, which include hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of sulfur-containing nitriles is explored through molecular electrostatic potential (MEP) analysis. The MEP plots indicate several possible sites for electrophilic attack, such as the CN group, the N atom of the pyrimidine ring, and sulfur atoms . The papers do not provide extensive details on specific chemical reactions involving 3-sulfanylbenzonitrile, but the studies on related compounds suggest a rich chemistry that could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing nitriles are reported in terms of their vibrational spectral data, HOMO-LUMO energies, and nonlinear optical properties . The vibrational spectral analysis is carried out using FT-IR and FT-Raman spectroscopic techniques, and the nonlinear optical behavior of these compounds is theoretically predicted . The HOMO-LUMO analysis provides insights into the electronic properties and potential reactivity of the compounds .

Scientific Research Applications

1. Monolayer Orientation in Electrochemistry

3-Sulfanylbenzonitrile (SBN) has been utilized in studying the orientation of self-assembled monolayers (SAMs) under electrochemical potential, which is crucial in sensor and molecular electronics applications. The research by Keeler and Russell (2019) explored how the orientation of SAMs changes reversibly with potential, impacting sensitivity and electron transfer in these applications (Keeler & Russell, 2019).

2. Novel Umpolung Reagent in Organic Synthesis

Geng et al. (2018) described the use of 3-Sulfanylbenzonitrile in the synthesis of 2-acyl-3-aminoindoles, employing NaHS·nH2O as a novel umpolung reagent for the first time in organic synthesis. This process is significant for constructing complex organic compounds (Geng et al., 2018).

3. Inhibiting H2S-producing Enzymes

In the realm of biochemistry, Hanaoka et al. (2017) reported on the discovery of potent inhibitors for the H2S-producing enzyme 3-Mercaptopyruvate Sulfurtransferase (3MST), where 3-Sulfanylbenzonitrile derivatives played a critical role. These inhibitors offer potential therapeutic applications in regulating physiological processes mediated by hydrogen sulfide (Hanaoka et al., 2017).

properties

IUPAC Name

3-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUOTIAFDYTLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564149
Record name 3-Sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfanylbenzonitrile

CAS RN

54435-88-0
Record name 3-Sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfanylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The required 3-Mercapto-benzonitrile is prepared from 3-Cyano-benzenesulfonyl chloride following the procedure for the preparation of 3-Mercaptobenzoic acid described in Journal of Heterocyclic Chemistry (1982), 19(4), 961-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Sulfanylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Sulfanylbenzonitrile
Reactant of Route 3
3-Sulfanylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Sulfanylbenzonitrile
Reactant of Route 5
3-Sulfanylbenzonitrile
Reactant of Route 6
3-Sulfanylbenzonitrile

Citations

For This Compound
3
Citations
L Racané, M Kralj, L Šuman, R Stojković… - Bioorganic & medicinal …, 2010 - Elsevier
… The 4-amino-3-sulfanylbenzonitrile 1 and 2-amino-5-nitrobenzothiole 2 were freshly prepared by alkaline hydrolysis of 6-cyano or 6-nitrobenzothiazole according to the literature. The 5-…
Number of citations: 52 www.sciencedirect.com
L Racane, V Tralic-Kulenovic… - Journal of medicinal …, 2010 - ACS Publications
… By condensation reaction of 4-amino-3-sulfanylbenzonitrile (29) with dichloride of 2,5-furandicarboxylic acid, only bisnitrile 7 was prepared. Unfortunately, this approach failed when …
Number of citations: 69 pubs.acs.org
A Keeler - 2019 - eprints.soton.ac.uk
Surface enhanced Raman spectroscopy (SERS) can be combined with electrochemical techniques (EC-SERS) to allow the in situ analysis of electrode surfaces, including …
Number of citations: 2 eprints.soton.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.